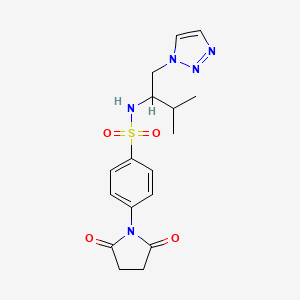
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with dioxo substituents and a triazole moiety, which are known for their roles in enhancing biological activity. The sulfonamide group is also significant for its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticonvulsant Activity :
- A study reported that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model . This suggests that the presence of the pyrrolidine structure may enhance anticonvulsant efficacy.
- Antinociceptive Properties :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound include:
- Ion Channel Modulation : The compound may interact with various ion channels, influencing neuronal excitability and pain pathways.
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in metabolic processes, which may contribute to its antimicrobial activity.
Study 1: Anticonvulsant Efficacy
In a controlled experiment involving mice, a derivative of the compound was tested for its anticonvulsant properties against induced seizures. The results indicated that it significantly reduced seizure frequency compared to control groups, highlighting its potential as an anticonvulsant agent .
Study 2: Pain Management
Another study focused on the antinociceptive effects of related compounds in chronic pain models. The findings suggested that these compounds could serve as effective treatments for neuropathic pain due to their action on TRPV1 receptors .
Data Tables
| Activity Type | Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|---|
| Anticonvulsant | Compound 22 | 23.7 (MES) | Sodium/Calcium current inhibition |
| Antinociceptive | Compound 22 | 22.4 (6 Hz) | TRPV1 receptor antagonism |
| Antimicrobial | Sulfonamide Derivative | N/A | Inhibition of folic acid synthesis |
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-12(2)15(11-21-10-9-18-20-21)19-27(25,26)14-5-3-13(4-6-14)22-16(23)7-8-17(22)24/h3-6,9-10,12,15,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRNNEQHVOWGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













